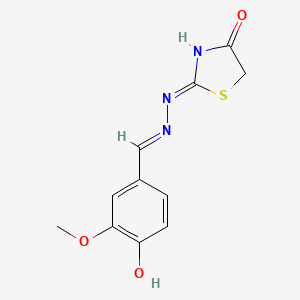

![molecular formula C19H21FN2O3S B6006004 N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B6006004.png)

N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide, also known as FSL-1, is a synthetic molecule that has been extensively studied for its immunomodulatory properties. It belongs to the class of Toll-like receptor (TLR) agonists, which are molecules that activate the innate immune system by mimicking the effects of pathogen-associated molecular patterns (PAMPs). FSL-1 has been shown to stimulate the production of cytokines, chemokines, and other immune-related molecules, making it a promising candidate for various biomedical applications.

Mécanisme D'action

N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide activates TLR2/6 heterodimers by binding to the extracellular domain of TLR2 and inducing a conformational change that allows for the recruitment of the adaptor protein MyD88. This leads to the activation of downstream signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately lead to the production of pro-inflammatory cytokines and chemokines.

Biochemical and Physiological Effects:

N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the activation of immune cells, the induction of cytokine and chemokine production, and the enhancement of antigen presentation. It has also been shown to have anti-tumor effects in various cancer models. However, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide can also induce immunosuppressive effects under certain conditions, such as in the presence of regulatory T cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide is its ability to activate TLR2/6 heterodimers specifically, without affecting other TLRs. This allows for more precise modulation of the immune response. However, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide can also induce immunosuppressive effects under certain conditions, which may limit its use in certain experimental settings. Additionally, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide has a relatively short half-life in vivo, which may require frequent dosing in animal studies.

Orientations Futures

There are several potential future directions for research on N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide. One area of interest is the development of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide-based vaccines, which could enhance the immune response to infectious agents or cancer cells. Another area of interest is the use of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide as an adjuvant in immunotherapy, to enhance the efficacy of existing treatments. Additionally, further studies are needed to elucidate the mechanisms underlying N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide's immunomodulatory effects, as well as to identify potential side effects and limitations of its use.

Méthodes De Synthèse

The synthesis of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step is the protection of the amine group in the pyrrolidine ring using a suitable protecting group, such as the Boc (tert-butyloxycarbonyl) group. The protected pyrrolidine is then coupled with the 3-fluorobenzyl bromide using a palladium-catalyzed cross-coupling reaction. The resulting intermediate is then deprotected and coupled with the 2,4-dimethylbenzenesulfonyl chloride to give the final product, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide.

Applications De Recherche Scientifique

N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide has been extensively studied for its immunomodulatory properties, particularly its ability to activate TLR2/6 heterodimers. It has been shown to stimulate the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), and interferon gamma (IFN-γ), as well as chemokines, such as CXCL8 (IL-8) and CCL2 (MCP-1). N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide has also been shown to enhance the antigen-presenting capacity of dendritic cells and to promote the differentiation of T helper 1 (Th1) cells.

Propriétés

IUPAC Name |

N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-13-6-7-18(14(2)8-13)26(24,25)21-17-10-19(23)22(12-17)11-15-4-3-5-16(20)9-15/h3-9,17,21H,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNDCMMVRBFYJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)CC3=CC(=CC=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

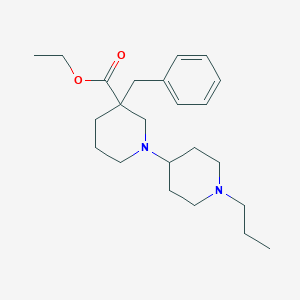

![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride](/img/structure/B6005939.png)

![N-methyl-4-(3-methyl-1-benzothien-2-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B6005947.png)

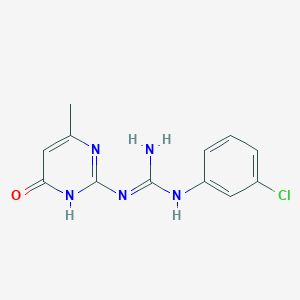

![4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005960.png)

![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-3-methyl-1H-indole](/img/structure/B6005964.png)

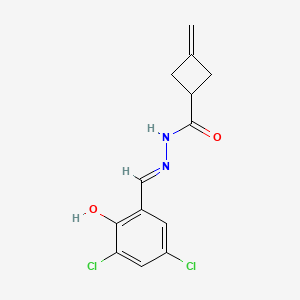

![2-[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B6005970.png)

![4-[(4-methylpiperazin-1-yl)carbonyl]-1,2,5-oxadiazol-3-amine 5-oxide](/img/structure/B6005980.png)

![N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6005996.png)

![4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B6005997.png)

![2-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6006005.png)

![ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6006006.png)